(6-Methylheptan-2-yl)thiourea
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Overview
Description
(6-Methylheptan-2-yl)thiourea is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylheptan-2-yl group. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities .
Scientific Research Applications
(6-Methylheptan-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, elastomers, and photographic chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Methylheptan-2-yl)thiourea can be synthesized through the reaction of 6-methylheptan-2-amine with carbon disulfide followed by the addition of an appropriate amine. The reaction typically occurs in an aqueous medium and may require a catalyst to proceed efficiently .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
Mechanism of Action
The mechanism of action of (6-Methylheptan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-alkylthioureas: Compounds with various alkyl groups attached to the thiourea moiety.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness: (6-Methylheptan-2-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl group enhances its lipophilicity and may influence its interaction with biological targets .
Properties
IUPAC Name |
6-methylheptan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEXUZQBMAFOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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